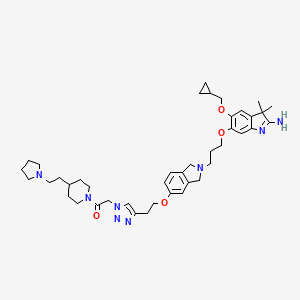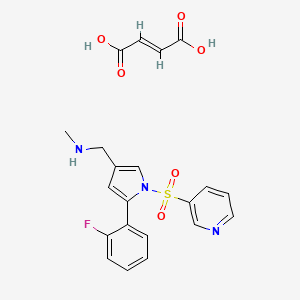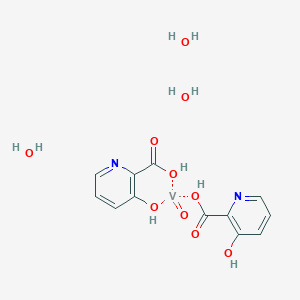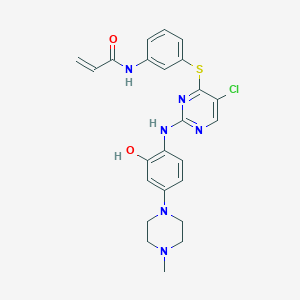
TP-472
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
科学的研究の応用
TP-472 in Melanoma Treatment
TP-472, identified as a small molecule inhibitor of BRD7/9, has shown promise in treating melanoma. In a study, TP-472 effectively blocked melanoma tumor growth in cell cultures and mouse models. This inhibitor works by downregulating genes encoding various extracellular matrix proteins essential for cancer cell growth and proliferation. It also upregulates pro-apoptotic genes, offering a potential new therapeutic approach for melanoma treatment (Mason et al., 2021).
TP Probes in Biomedical Research
While not directly related to TP-472, there is research on two-photon (TP) probes, which are essential in biomedical research. TP probes are used in two-photon microscopy (TPM) for detecting biological targets deep within live tissue. These probes have applications in various biomedical research areas due to their specificity and ability to provide detailed imaging in live tissues (Sarkar et al., 2014).
TP-472's Mechanism in Cancer Cells
Another study related to TP-472's mechanism involved examining the binding of the retinoblastoma gene product in the nucleus of human cancer T-47D cells. This research provided insights into the cellular mechanisms during irradiation and how certain genes react in the presence of radiation, contributing to the understanding of cancer cell behavior under stress conditions (Furre et al., 2003).
TP-472 in Diagnostic Imaging
In diagnostic imaging, TP-472 has been used in the development of radiopharmaceuticals for positron-emission tomography (PET) imaging. A study focused on a specific probe [(64)Cu-NO2A-8-Aoc-BBN(7-14)NH(2)], which targets GRPR-positive breast cancer tissue, demonstrated high-quality microPET images and provided a promising avenue for both diagnostic and therapeutic applications in cancer treatment (Prasanphanich et al., 2009).
特性
製品名 |
TP-472 |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.391 |
IUPAC名 |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TP-472; TP 472; TP472. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)



![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)
